molecular formula C22H22N2O3 B11382030 2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11382030
M. Wt: 362.4 g/mol
InChI Key: HGZJBDZRUYBCHA-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a diazatricyclodecane core, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the preparation of the benzodioxole and diazatricyclodecane intermediates. One common synthetic route includes:

    Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of Diazatricyclodecane Core: The diazatricyclodecane core is often prepared via a cyclization reaction involving a suitable diamine and a diketone.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the diazatricyclodecane core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate specific molecular pathways suggests it could be useful in treating diseases such as cancer and neurological disorders.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its structural features contribute to the development of materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the methyl and phenyl groups, leading to different chemical and biological properties.

    5-Methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the benzodioxole moiety, affecting its reactivity and applications.

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of structural features. The presence of the benzodioxole moiety, along with the diazatricyclodecane core and phenyl group, provides a distinct set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H22N2O3/c1-21-10-23-12-22(20(21)25,16-5-3-2-4-6-16)13-24(11-21)19(23)15-7-8-17-18(9-15)27-14-26-17/h2-9,19H,10-14H2,1H3

InChI Key

HGZJBDZRUYBCHA-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Origin of Product

United States

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